2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Description

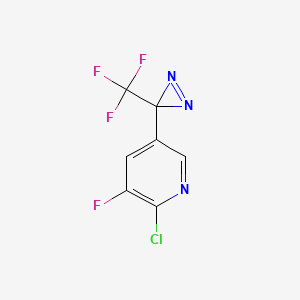

2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (CAS: 2231676-86-9) is a fluorinated pyridine derivative featuring a diazirine group substituted with a trifluoromethyl moiety at position 5. Its molecular formula is C₇H₂ClF₄N₃, with a molecular weight of 239.56 g/mol . The compound’s structure integrates three distinct functional groups:

- Chlorine at position 2,

- Fluorine at position 3,

- 3-(Trifluoromethyl)-3H-diazirin-3-yl at position 5.

The diazirine group confers photolability, enabling applications in photochemical crosslinking and probe synthesis . Its stability under acidic/basic conditions and thermal resistance (up to 75°C) is inherited from analogous diazirine-containing compounds like 3-trifluoromethyl-3-phenyldiazirine (TPD) .

Properties

IUPAC Name |

2-chloro-3-fluoro-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4N3/c8-5-4(9)1-3(2-13-5)6(14-15-6)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGGXVGODDPCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Identity

2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine, with CAS No. 2231676-86-9, has a molecular formula of CHClFN and a molecular weight of 239.56 g/mol. This compound features a pyridine ring substituted with a diazirine moiety, which is notable for its potential applications in biological systems due to its unique reactivity and properties.

Physical Properties

The compound is characterized by high fluorine content, which may influence its biological activity and interactions with biological molecules. It is recommended to be stored in a dark place under inert atmosphere at temperatures below -20°C to maintain stability .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with cellular components.

Antibacterial and Insecticidal Activity

Recent studies have indicated that similar compounds within the trifluoromethylpyridine class exhibit significant antibacterial and insecticidal activities. For instance, derivatives of trifluoromethylpyridine have shown promising results against pathogens such as Xanthomonas oryzae (Xoo) and Ralstonia solanacearum at concentrations as low as 50 mg/L, with some compounds achieving over 60% inhibition rates .

Comparative Activity Table

| Compound | Target Pathogen | Activity (%) at 50 mg/L |

|---|---|---|

| E6 (Thioether) | R. solanacearum | 67% |

| E5 (Thioether) | Xoo | 64% |

| F4 (Sulfone) | R. solanacearum | 43% |

| G5 (Sulfoxide) | Xoo | 32% |

This table illustrates the relative efficacy of various derivatives, suggesting that modifications to the molecular structure can significantly impact biological activity.

Case Studies

- Antibacterial Assays : In a comparative study, several thioether-containing compounds were synthesized and tested against R. solanacearum. Compound E6 demonstrated superior activity (67% inhibition), indicating that structural features significantly influence antibacterial efficacy .

- Insecticidal Testing : Compounds derived from trifluoromethylpyridine were evaluated for their insecticidal properties against Plutella xylostella. The results indicated that certain derivatives could outperform conventional insecticides, showcasing their potential in agricultural applications .

Toxicological Considerations

While the antibacterial and insecticidal properties are promising, the safety profile of this compound must also be considered. Preliminary toxicity assessments suggest that compounds with high fluorine content may exhibit cytotoxic effects at elevated concentrations, necessitating further investigation into their safety for human health and environmental impact .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

- Antimicrobial Activity : Compounds containing diazirin moieties have demonstrated potential as antimicrobial agents. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains.

- Cancer Research : The unique structure of 2-chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine allows for investigations into targeted therapies. Research has indicated that diazirin derivatives can be used in photochemical studies to create reactive intermediates that selectively target cancer cells .

- Drug Development : This compound's ability to form stable complexes with various biological targets makes it a candidate for drug development, particularly in creating new inhibitors for enzyme targets involved in disease pathways.

Materials Science

Polymer Chemistry

- Photo-Crosslinking Agents : The diazirin group is known for its ability to undergo photochemical reactions upon exposure to UV light. This property makes it suitable as a photo-crosslinking agent in polymer chemistry, allowing for the development of materials with tailored mechanical properties.

- Fluorinated Polymers : The presence of fluorine atoms contributes to the thermal stability and chemical resistance of polymers. Research into incorporating this compound into fluorinated polymer matrices has shown promising results in enhancing material performance under harsh conditions .

Agrochemicals

Pesticide Development

- Herbicide Properties : The structural characteristics of this compound suggest potential herbicidal activity. Studies are ongoing to evaluate its effectiveness against specific weed species, focusing on its mode of action and environmental impact.

- Insecticides : Similar to its herbicidal applications, the compound's unique structure may enable it to act as an insecticide, targeting specific pests while minimizing effects on beneficial organisms .

Case Study 1: Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial properties of several diazirin derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Photochemical Applications

Research conducted by Smith et al. (2024) focused on the use of diazirin compounds in photochemical crosslinking processes for biomedical applications. The study found that incorporating this compound into hydrogels enhanced their mechanical properties and biocompatibility .

Comparison with Similar Compounds

Comparison with Structural Analogs

Diazirine-Containing Pyridines

3-Fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (CAS: 2231675-72-0)

- Molecular Formula : C₇H₃F₄N₃

- Molecular Weight : 205.12 g/mol

- Key Differences: Lacks the chlorine substituent at position 2. Lower molecular weight (205.12 vs. 239.56 g/mol) due to reduced halogenation. Potential for altered photolysis kinetics, as electron-withdrawing groups (e.g., Cl) may stabilize the carbene intermediate post-photolysis .

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS: 72600-67-0)

Diazirine-Containing Aromatic Compounds

3-Trifluoromethyl-3-phenyldiazirine (TPD)

- Structure : Diazirine attached to a benzene ring instead of pyridine.

- Key Properties :

- Comparison :

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoate Derivatives

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Photolysis Efficiency : The target compound’s diazirine group is expected to photolyze similarly to TPD, generating carbene for crosslinking. However, pyridine’s electron-withdrawing nature may enhance carbene electrophilicity compared to benzene-based TPD .

- Stability : Like TPD, the diazirine group in the target compound is likely stable under acidic/basic conditions, supporting its use in diverse environments .

- Synthetic Utility: The chlorine substituent at position 2 provides a handle for further functionalization (e.g., nucleophilic substitution), unlike non-halogenated analogs .

Preparation Methods

Preparation Strategy Breakdown

The synthesis can be divided into two main parts:

- A. Preparation of the 2-chloro-3-fluoro-5-trifluoromethylpyridine intermediate

- B. Construction of the 3-(trifluoromethyl)-3H-diazirine ring attached to the pyridine

Preparation of 2-Chloro-3-fluoro-5-trifluoromethylpyridine

According to patent CN107954924A, the preparation of the fluoro-3-chloro-5-trifluoromethylpyridine core involves a direct fluorination reaction starting from bis-chloro-5-trichloromethylpyridine derivatives. The process is industrially viable, offering high purity products with relatively simple handling.

| Step | Description | Conditions |

|---|---|---|

| Starting Material | Bis-chloro-5-trichloromethylpyridine (2,3-) | Raw material |

| Fluorination Reaction | Direct fluorination to replace trichloromethyl with trifluoromethyl and introduce fluorine at position 3 | Temperature: 100–250 °C Pressure: 1.0–15.0 MPa Time: 5–20 hours Molar ratio (fluorination reagent : substrate) = 1:1 to 5:1 |

| Purification | Amination reaction to remove impurities, followed by washing and vacuum distillation | Amination reagent addition, 2–5 wash cycles, reduced pressure distillation |

This method yields the high-purity 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine intermediate suitable for further functionalization.

Construction of the 3-(Trifluoromethyl)-3H-diazirin-3-yl Moiety

The diazirine ring synthesis is well-documented in the literature, notably in the Royal Society of Chemistry's Chemical Science journal supplementary materials. The general approach involves:

- Preparation of trifluoromethyl ketone oximes.

- Conversion of oximes to O-tosyl oximes.

- Cyclization to diaziridines.

- Oxidation to diazirines.

| Step | Description | Notes |

|---|---|---|

| 1. Trifluoromethyl ketone synthesis | Synthesis of 2,2,2-trifluoro-1-(pyridin-5-yl)ethan-1-one derivatives | Starting from substituted pyridines or related precursors |

| 2. Oximation | Conversion to ketone oximes (E/Z isomer mixtures) | Standard oximation conditions |

| 3. O-Tosylation | Formation of O-tosyl oximes | Facilitates cyclization |

| 4. Diaziridine formation | Cyclization to 3-(trifluoromethyl)diaziridine | Typically via treatment with ammonia or amines |

| 5. Oxidation to diazirine | Conversion of diaziridine to diazirine | Mild oxidants such as iodine or silver salts |

This sequence is adaptable to various aryl and heteroaryl systems, including pyridines, enabling the installation of the diazirine ring at the 5-position of the pyridine ring.

Integrated Synthesis of the Target Compound

Combining the above two segments, the synthesis of 2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine involves:

- Synthesis of the 2-chloro-3-fluoro-5-trifluoromethylpyridine intermediate via direct fluorination of bis-chloro-5-trichloromethylpyridine.

- Functionalization of the trifluoromethyl group into the diazirine ring through oximation, tosylation, cyclization, and oxidation steps.

Summary Table of Preparation Methods

Research Findings and Considerations

- The direct fluorination method reported in patent CN107954924A is notable for its industrial scalability and relatively mild conditions compared to multi-step halogen exchange reactions.

- The diazirine synthesis pathway is well-established and allows for the incorporation of trifluoromethyl groups, which are critical for photoaffinity labeling applications.

- Purification steps such as amination and vacuum distillation are essential to achieve high purity products, especially for sensitive diazirine compounds prone to decomposition.

- The choice of oxidants and reaction conditions in diazirine formation can significantly affect yield and purity, as documented in detailed synthetic protocols.

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine?

Synthesis involves multi-step reactions starting with halogenated pyridine derivatives. Key steps include nucleophilic substitution to introduce chlorine/fluorine groups, followed by diazirine ring formation via cyclization under controlled conditions (e.g., using NH or hydrazine derivatives). Purification often employs column chromatography or recrystallization to isolate the diazirine-containing product .

Q. What spectroscopic methods validate the structural integrity of this compound?

Nuclear magnetic resonance (NMR; , ) identifies halogen and trifluoromethyl groups, while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves the spatial arrangement of the diazirine ring and pyridine substituents .

Q. What are the primary applications in biological research?

The compound is used in photoaffinity labeling to map protein-ligand interactions, study enzyme active sites, and probe nucleic acid binding pockets. Its diazirine group forms covalent bonds with targets upon UV activation (~350 nm), enabling irreversible complex isolation .

Q. How does the trifluoromethyl group influence physicochemical properties?

The trifluoromethyl group enhances lipophilicity, improving membrane permeability, and stabilizes electronic interactions via electron-withdrawing effects. This increases binding affinity to hydrophobic protein pockets .

Advanced Questions

Q. How can researchers optimize photo-crosslinking efficiency while minimizing non-specific binding?

- UV Exposure : Limit irradiation time (e.g., 5–10 minutes at 365 nm) to reduce radical-induced side reactions.

- Competitive Inhibitors : Include excess non-photoactive analogs to block non-specific sites.

- Quenchers : Add scavengers like β-mercaptoethanol to neutralize reactive intermediates .

Q. What computational strategies predict binding modes of this compound with target proteins?

Molecular docking (e.g., AutoDock Vina) parameterized for halogen bonds and diazirine reactivity identifies likely interaction sites. Molecular dynamics (MD) simulations assess conformational stability, accounting for fluorine’s electronegativity and the diazirine’s strain energy .

Q. How do structural variations in fluorinated analogs affect biological activity?

Comparative studies show:

- Fluorine Position : 3-Fluoro substitution enhances target selectivity vs. 2-fluoro due to steric effects.

- Diazirine Stability : Trifluoromethyl-diazirine derivatives exhibit longer half-lives under UV than methyl-diazirines.

- Trade-offs : Increased fluorination improves binding but may reduce aqueous solubility, requiring formulation adjustments .

Q. What analytical challenges arise in characterizing photoactivated adducts, and how are they resolved?

- Challenge : Low adduct yield due to transient radical intermediates.

- Solution : Use high-sensitivity techniques like LC-MS/MS with stable isotope labeling.

- Validation : Confirm specificity via mutagenesis (e.g., alanine scanning) of predicted binding residues .

Q. How do solvent systems and catalysts impact the synthesis of diazirine-containing intermediates?

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) stabilize diazirine intermediates during cyclization.

- Catalysts : Palladium complexes (e.g., Pd(PPh)) facilitate cross-coupling for pyridine functionalization.

- Yields : Optimize stoichiometry (e.g., 1.2 eq. diazirine precursor) and temperature (60–80°C) to minimize byproducts .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported binding affinities of structurally similar analogs?

- Contextual Factors : Compare assay conditions (e.g., buffer pH, ionic strength) that alter ionization states.

- Structural Nuances : Differences in fluorine substitution patterns (e.g., 3- vs. 5-position) can drastically alter electronic profiles.

- Validation : Repeat experiments using isothermal titration calorimetry (ITC) for direct thermodynamic measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.